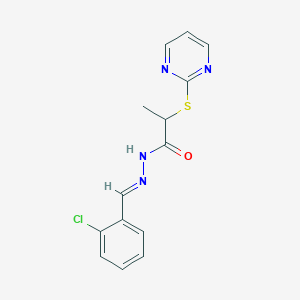
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. It is an important compound in the field of medicinal chemistry and drug discovery. The compound has attracted significant attention from researchers due to its potential therapeutic applications.
科学的研究の応用
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has various scientific research applications. It has been studied for its potential anticancer activity. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential antifungal activity. The compound has been found to inhibit the growth of several fungal strains. Additionally, the compound has been studied for its potential anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been found to induce apoptosis in cancer cells. The mechanism of action for the antifungal, anti-inflammatory, and antioxidant activities of the compound is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile have been studied in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal strains. In addition, the compound has been found to exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
実験室実験の利点と制限
The advantages of using 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments are its potential anticancer, antifungal, anti-inflammatory, and antioxidant activities. The compound is also relatively easy to synthesize. However, the limitations of using the compound in lab experiments are its potential toxicity and lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the potential of the compound as a lead compound for the development of new anticancer, antifungal, anti-inflammatory, and antioxidant drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound.
合成法
The synthesis of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3-bromo-2-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of potassium carbonate. The reaction is carried out in anhydrous ethanol at reflux temperature for several hours. The resulting product is purified by recrystallization from ethanol to obtain the pure compound.
特性
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-7-6-13(10-17(16)21-2)14(11-19)8-12-4-3-5-15(18)9-12/h3-10H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBLGGXTYFJIS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC(=CC=C2)Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC(=CC=C2)Br)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)



![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)

![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)
